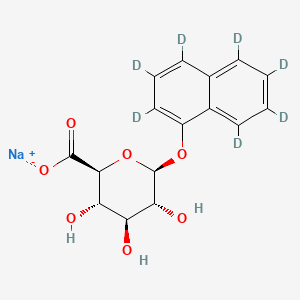

1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt

Description

1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt is a deuterium-labeled analog of 1-naphthol glucuronide, a metabolite formed via Phase II glucuronidation. This compound is primarily utilized as an internal standard in mass spectrometry-based assays due to its isotopic purity, which minimizes interference in quantitative analyses of biological samples . The deuterium substitution (D7) occurs at specific positions on the naphthol moiety, enhancing its stability and utility in tracing metabolic pathways. Its sodium salt form improves solubility in aqueous matrices, making it suitable for in vitro and in vivo studies of hepatic and renal clearance mechanisms .

Properties

Molecular Formula |

C16H15NaO7 |

|---|---|

Molecular Weight |

349.32 g/mol |

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-6-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C16H16O7.Na/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11-14,16-19H,(H,20,21);/q;+1/p-1/t11-,12-,13+,14-,16+;/m0./s1/i1D,2D,3D,4D,5D,6D,7D; |

InChI Key |

NYYIXWAJCYTTOL-HSDKOQQFSA-M |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)[2H])[2H])[2H])[2H])[2H].[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Catalytic Deuteration of 1-Naphthol

1-Naphthol undergoes hydrogen-deuterium exchange using deuterium gas (D₂) and a palladium or platinum catalyst under high-temperature conditions (150–200°C). This method achieves ~95% deuterium incorporation at the aromatic ring positions.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd/C (10% w/w) |

| Temperature | 180°C |

| Pressure | 50 bar D₂ |

| Duration | 24–48 hours |

| Solvent | Deuterated methanol |

Direct Synthesis from Deuterated Precursors

Naphthalene-D₈ is sulfonated with deuterated sulfuric acid (D₂SO₄), followed by hydrolysis under alkaline conditions (NaOD/D₂O) to yield 1-naphthol-D7. This method ensures regioselective deuteration but requires stringent anhydrous conditions.

Glucuronidation of 1-Naphthol-D7

Glucuronidation attaches β-D-glucuronic acid to the hydroxyl group of 1-naphthol-D7. Two validated methods are detailed below:

Chemical Glucuronidation (Koenigs-Knorr Reaction)

This classical method uses a protected glucuronyl halide donor:

Preparation of Acetobromoglucuronic Acid

Glucuronic acid is acetylated and brominated to form acetobromoglucuronic acid.Coupling Reaction

1-Naphthol-D7 reacts with acetobromoglucuronic acid in anhydrous ethanol using silver carbonate (Ag₂CO₃) as a catalyst.Reaction Conditions

Parameter Value Molar Ratio 1:1.2 (naphthol:donor) Catalyst Ag₂CO₃ (2 eq) Temperature 40°C Duration 12 hours Yield 68–75% Deprotection

The acetyl groups are removed via hydrolysis with barium hydroxide (Ba(OH)₂), yielding the free glucuronic acid conjugate.

Enzymatic Glucuronidation

Recombinant UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to 1-naphthol-D7.

Protocol

| Component | Concentration |

|---|---|

| 1-Naphthol-D7 | 5 mM |

| UDPGA | 10 mM |

| UGT1A6 Enzyme | 0.5 mg/mL |

| Buffer | Tris-HCl (pH 7.4) |

| Incubation | 37°C, 2 hours |

| Yield | 82–88% |

Sodium Salt Formation

The glucuronide acid is neutralized with sodium hydroxide (NaOH) to form the sodium salt:

- The deprotected glucuronide is dissolved in water.

- NaOH (1 M) is added dropwise to pH 7.0–7.5.

- The solution is lyophilized to isolate the sodium salt.

Purity Optimization

| Purification Method | Purity (%) |

|---|---|

| HPLC (C18 column) | >95% |

| Recrystallization | 90–93% |

Comparative Analysis of Methods

Characterization and Validation

Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR)

Challenges and Optimization

Chemical Reactions Analysis

1-Naphthol undergoes various types of chemical reactions :

- Oxidation:

- 1-Naphthol can be oxidized to form 1,4-naphthoquinone.

- This reaction is often catalyzed by oxidizing agents such as potassium permanganate.

- Reduction:

- Partial reduction of 1-naphthol yields tetrahydro derivatives, while full hydrogenation is catalyzed by rhodium.

- Substitution:

- The 4-position of 1-naphthol is susceptible to electrophilic attack, making it useful in the preparation of diazo dyes.

- Reduction of diazo derivatives gives 4-amino-1-naphthol.

- Tautomerism:

- 1-Naphthol exhibits tautomerism, producing a small amount of the keto tautomer.

- This tautomerism is exploited in the Bucherer reaction, where 1-naphthol undergoes ammonolysis to give 1-aminonaphthalene.

Scientific Research Applications

1-Naphthol has a wide range of applications in scientific research :

- Chemistry:

- Used as a precursor in the manufacturing of various azo dyes.

- Employed in analytical chemistry as Molisch’s reagent for detecting carbohydrates.

- Biology:

- Acts as a biomarker in various biological studies.

- Plays a role in the Sakaguchi test for detecting arginine in proteins.

- Medicine:

- Used in the synthesis of pharmaceuticals such as nadolol, an antihypertensive drug.

- Involved in the production of the antidepressant sertraline and the anti-protozoan therapeutic atovaquone.

- Industry:

- Utilized in the production of insecticides like carbaryl.

- Serves as a component in multifunctional material systems due to its stability and reactivity.

Mechanism of Action

1-Naphthol functions as a genotoxin and a human xenobiotic metabolite . It plays a crucial role in various metabolic pathways, including the metabolism of xenobiotics by cytochrome P450 enzymes . The hydroxyl group at position 1 allows it to participate in various biochemical reactions, influencing its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Beta-D-Glucuronide Derivatives

| Compound Name | Aglycone Type | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|---|

| 1-Naphthol-D7 Beta-D-Glucuronide Na | Naphthol (deuterated) | C₁₆H₇D₇NaO₈ | ~393.3* | Mass spectrometry internal standard |

| Naphthol AS-BI Beta-D-Glucuronide | Naphthol AS-BI | C₂₃H₂₁NO₈ | 451.4 | β-glucuronidase enzyme assays |

| 17β-Estradiol 3-(Beta-D-Glucuronide) | Steroid (estradiol) | C₂₄H₃₂O₈ | 448.5 | Bile acid transport studies |

| rac Propranolol-d7 Beta-D-Glucuronide Na | Propranolol (deuterated) | C₂₂D₇H₂₁NNaO₈ | 464.5 | Pharmacokinetic modeling |

| 4-Methylumbelliferyl Beta-D-Glucuronide | Fluorescent probe | C₁₆H₁₈O₈ | 338.3 | High-throughput enzymatic screening |

| Indoxyl-Beta-D-Glucuronide Sodium | Indole derivative | C₁₄H₁₃NO₈Na | 354.2 | Renal toxicity studies |

*Estimated based on analogous non-deuterated structures .

Key Observations:

Aglycone Diversity :

- 1-Naphthol-D7 and Naphthol AS-BI glucuronides share a naphthol backbone but differ in substituents. Naphthol AS-BI is optimized for chromogenic detection in enzyme assays due to its azo coupling reactivity .

- Steroid glucuronides (e.g., 17β-estradiol, estriol) exhibit higher molecular weights and are substrates for hepatobiliary transporters like OATP1B1 and MRP2, influencing their enterohepatic circulation .

Isotopic Labeling: Deuterated analogs (e.g., 1-Naphthol-D7, Propranolol-d7) are critical for avoiding isotopic interference in LC-MS/MS, unlike non-labeled variants like 4-methylumbelliferyl glucuronide, which is used solely for fluorescence-based assays .

Solubility and Stability :

- Sodium salts (e.g., 1-Naphthol-D7, Indoxyl glucuronide) enhance aqueous solubility compared to free acids. However, sulfated derivatives (e.g., Daidzein 7-β-D-glucuronide 4’-sulfate) exhibit reduced membrane permeability due to increased polarity .

- Photostability varies: Sulfamethoxazole glucuronide resists UV degradation, whereas naphthol derivatives may require light-protected storage .

Pharmacokinetic and Metabolic Differences

Table 2: Hepatocyte Uptake Kinetics of Selected Glucuronides

| Compound | Vmax (nmol/min/mg protein) | Km (μM) | Sodium Dependency | Gender-Specific Uptake* |

|---|---|---|---|---|

| Estradiol-17β-D-glucuronide | 2.32 (♀), 1.62 (♂) | 18 (♀), 2 (♂) | Partial | Higher Vmax in females |

| Estriol-16α-D-glucuronide | 2.32 (♀), 1.89 (♂) | 15 (♀), 5 (♂) | Partial | Higher Vmax in females |

| Taurocholate (reference) | 0.56 (♀), 0.89 (♂) | 50 | Full | No significant difference |

Key Observations:

Gender-Specific Transport :

- Steroid glucuronides (e.g., estradiol, estriol) show higher uptake rates in female hepatocytes, likely due to hormonal regulation of OATP transporters. In contrast, 1-naphthol glucuronide’s uptake remains uncharacterized in gender-specific models .

Energy Dependence: Estradiol-17β-glucuronide uptake is partially sodium-dependent and inhibited by metabolic disruptors (e.g., rotenone), suggesting dual passive and active transport mechanisms. This contrasts with taurocholate, which relies entirely on sodium-dependent transporters .

Biological Activity

1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt is a stable isotope-labeled analog of 1-Naphthol Beta-D-Glucuronide, which is a significant metabolite in the biotransformation of naphthalene derivatives. This compound has been the subject of various studies due to its potential applications in pharmacokinetics, toxicology, and environmental monitoring.

- Molecular Formula : C16H15O7Na

- Molecular Weight : 342.28 g/mol

- CAS Number : 83833-12-9

- Structure : The structure includes a glucuronic acid moiety attached to a naphthol ring, which plays a crucial role in its biological activity.

Biological Activity Overview

This compound exhibits several biological activities, primarily related to its role as a metabolite. Its biological activities can be summarized as follows:

Case Studies and Experimental Data

- Study on Metabolism and Excretion :

- Toxicological Assessments :

- Antioxidant Activity Investigation :

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Metabolism | Glucuronidation pathway for detoxification | Yokota et al., 1999 |

| Antioxidant | Potential to scavenge free radicals | Daidoji et al., 2003 |

| Antimicrobial | Inhibition of bacterial growth | Redegeld et al., 1988 |

Table 2: Toxicological Profiles

| Study | Findings | Model Organism |

|---|---|---|

| Yokota et al., 1999 | Excretion patterns of metabolites | Rats |

| Daidoji et al., 2003 | Liver enzyme alterations due to metabolites | Mice |

Q & A

Q. What are the key considerations for synthesizing 1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt with high isotopic purity?

Synthesis involves reacting deuterated 1-naphthol (e.g., 1-Naphthol-D7) with acetobromoglucuronic acid under controlled conditions. Post-reaction, purification via barium hydroxide deacetylation and ion exchange ensures isotopic integrity. Purity is validated using HPLC (>95%) and mass spectrometry to confirm deuterium incorporation .

Q. How is this compound characterized structurally?

Structural confirmation requires nuclear magnetic resonance (NMR) for glucuronide linkage verification and deuterium distribution analysis. High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) are used to validate molecular weight (C₁₆H₇D₇NaO₈) and functional groups. Elemental analysis ensures stoichiometric accuracy .

Q. What storage conditions are optimal for maintaining stability?

Store at -20°C in anhydrous, light-protected containers to prevent hydrolysis of the glucuronide bond. Room-temperature transportation is permissible for short durations (<72 hours). Stability studies recommend monitoring via HPLC post-reconstitution to detect degradation products .

Q. How is this compound applied in β-glucuronidase activity assays?

It serves as a fluorogenic or chromogenic substrate. Upon enzymatic cleavage, deuterated 1-naphthol is released, detectable via fluorescence (ex/em ~300/450 nm) or colorimetric methods. Optimal assay conditions (pH 5.2, 37°C) minimize non-specific hydrolysis .

Advanced Research Questions

Q. How does deuterium labeling impact enzyme kinetics compared to non-deuterated analogs?

Deuterium introduces isotopic effects (e.g., reduced reaction rates due to C-D bond strength), altering and . Comparative studies require parallel assays with non-deuterated 1-naphthol glucuronide to quantify kinetic differences. Computational modeling (e.g., QM/MM) can predict isotopic influences on transition states .

Q. What strategies mitigate interference from endogenous glucuronidases in cell-based assays?

Pre-treat samples with selective inhibitors (e.g., saccharic acid 1,4-lactone) or use knockout cell lines lacking β-glucuronidase. Validate specificity via negative controls (e.g., heat-inactivated enzymes). LC-MS/MS can distinguish deuterated vs. endogenous metabolite signals .

Q. How can batch-to-batch variability in deuterium enrichment affect experimental reproducibility?

Variability arises from incomplete deuteration during synthesis. Ensure consistent isotopic purity (>98% D7) via NMR and MS analysis. For sensitive assays (e.g., tracer studies), normalize results using internal standards or calibrate with certified reference materials .

Q. What are the challenges in quantifying low-abundance deuterated metabolites in complex biological matrices?

Matrix effects (e.g., ion suppression in LC-MS) require optimized extraction protocols (solid-phase extraction, protein precipitation). Use stable isotope dilution assays (SIDA) with deuterated internal standards. High-resolution mass spectrometers (Orbitrap, Q-TOF) enhance specificity for low-concentration analytes .

Q. How can researchers validate the absence of non-enzymatic hydrolysis in long-term incubation studies?

Include negative controls (e.g., substrate incubated without enzyme or at 4°C). Monitor hydrolysis via time-course HPLC. Adjust buffer composition (e.g., 0.1% BSA) to stabilize the compound. Data should show <5% hydrolysis in controls .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.